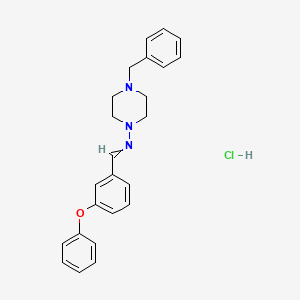
4-benzyl-N-(3-phenoxybenzylidene)-1-piperazinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(3-phenoxybenzylidene)-1-piperazinamine hydrochloride is a chemical compound that has received significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as PZ-2891 and has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as an anti-inflammatory agent. In
作用機序
The mechanism of action of PZ-2891 is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and inflammation. Specifically, PZ-2891 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Additionally, PZ-2891 has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that PZ-2891 has a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, PZ-2891 has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, PZ-2891 has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of PZ-2891 is that it has been shown to be relatively safe and well-tolerated in animal studies. Additionally, PZ-2891 is relatively easy to synthesize, which makes it a good candidate for further research. However, one of the limitations of PZ-2891 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are a number of future directions for research on PZ-2891. One area of research is to further investigate its anti-cancer properties and to determine its efficacy in treating different types of cancer. Additionally, further research is needed to fully understand the mechanism of action of PZ-2891 and to identify other enzymes that it may be able to inhibit. Finally, research is needed to determine the safety and efficacy of PZ-2891 in human clinical trials.
合成法
The synthesis of PZ-2891 is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-benzylpiperazine with 3-phenoxybenzaldehyde to form the Schiff base intermediate. This intermediate is then reduced using sodium borohydride to yield the final product, PZ-2891 hydrochloride.
科学的研究の応用
PZ-2891 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its ability to inhibit the growth of cancer cells. Studies have shown that PZ-2891 can induce apoptosis (programmed cell death) in cancer cells, which can lead to the suppression of tumor growth. Additionally, PZ-2891 has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O.ClH/c1-3-8-21(9-4-1)20-26-14-16-27(17-15-26)25-19-22-10-7-13-24(18-22)28-23-11-5-2-6-12-23;/h1-13,18-19H,14-17,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECVHFBYMOFUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
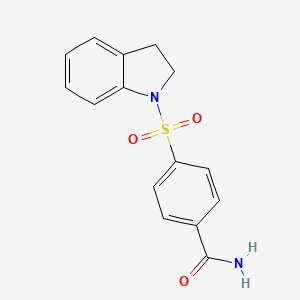
![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
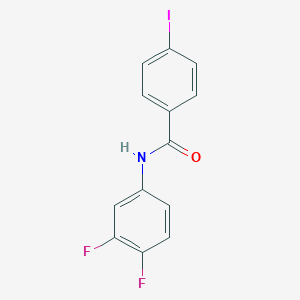
![N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4953446.png)
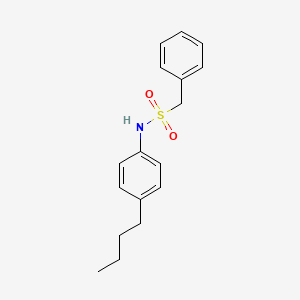
![8-chloro-N'-[1-(4-isobutoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4953451.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide](/img/structure/B4953459.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4953478.png)
![9-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4953491.png)
![9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole](/img/structure/B4953498.png)
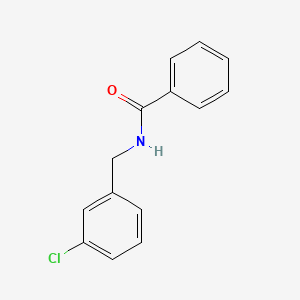
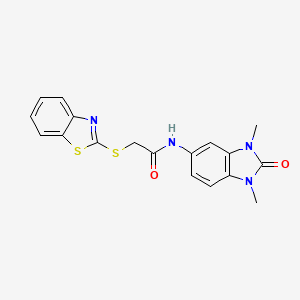
![methyl 5-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4953510.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(3-pyridinyl)ethyl]-2-indanecarboxamide](/img/structure/B4953513.png)
